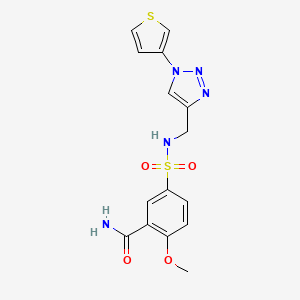

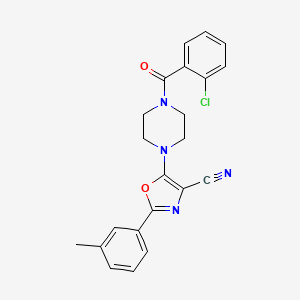

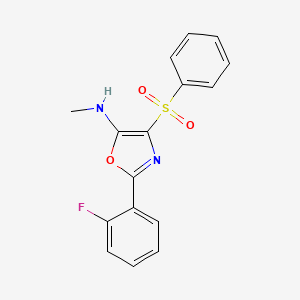

2-methoxy-5-(N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)sulfamoyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-methoxy-5-(N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)sulfamoyl)benzamide is a structurally complex molecule that may have potential biological activity due to the presence of a sulfamoyl benzamide moiety. This functional group is found in various pharmacologically active compounds, such as sulpiride, which is labeled with carbon-14 for experimental purposes . The presence of a thiophene and triazole ring in the compound suggests potential for diverse chemical reactivity and interactions.

Synthesis Analysis

The synthesis of related sulfamoyl benzamide compounds typically involves multi-step reactions, as seen in the synthesis of sulpiride, which is a five-step process starting from barium carbonate 14C . Although the exact synthesis of the compound is not detailed in the provided papers, it is likely to involve complex organic synthesis techniques, possibly including the formation of the triazole ring via a click chemistry reaction and subsequent attachment of the sulfamoyl benzamide group.

Molecular Structure Analysis

While the specific molecular structure of 2-methoxy-5-(N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)sulfamoyl)benzamide is not provided, related compounds have been analyzed using X-ray diffraction and density functional theory (DFT) calculations . These methods can provide detailed information on the molecular geometry, lattice constants, and crystal system, which are crucial for understanding the physical properties and potential interactions of the molecule.

Chemical Reactions Analysis

The chemical reactivity of sulfamoyl benzamide derivatives can be explored through computational methods such as DFT, which can predict the electronic properties, HOMO and LUMO energies, and molecular electrostatic potential (MEP) surface maps . These properties are essential for understanding the chemical reactivity of the molecule, including its potential as an antioxidant, as indicated by DPPH free radical scavenging tests .

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfamoyl benzamide derivatives are influenced by their molecular structure. The presence of methoxy, thiophene, and triazole groups can affect the solubility, melting point, and stability of the compound. Theoretical calculations can estimate thermodynamic properties, which are important for predicting the behavior of the compound under different conditions . Additionally, the sulfamoyl group is known to confer water solubility, which could affect the compound's pharmacokinetics and distribution in biological systems .

Scientific Research Applications

Synthesis and Biological Activity

Novel Synthetic Pathways : Research by Abu-Hashem et al. (2020) on the synthesis of novel compounds derived from visnaginone and khellinone, including benzodifuran derivatives, highlights a methodological approach that could potentially be applied to the synthesis of complex molecules like 2-methoxy-5-(N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)sulfamoyl)benzamide. These synthesized compounds were explored for their anti-inflammatory and analgesic activities, suggesting a possible area of application for similarly structured compounds (Abu-Hashem et al., 2020).

Antimicrobial Activities : Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and tested them for antimicrobial activities. Given the structural similarity, compounds like 2-methoxy-5-(N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)sulfamoyl)benzamide may also hold potential for antimicrobial research (Bektaş et al., 2007).

Chemical Synthesis and Characterization

- Advanced Synthetic Techniques : Papers by Clerici et al. (2002) and Padalkar et al. (2015) discuss the synthesis and characterization of sulfur and nitrogen-containing heterocycles, including triazoles. These studies provide valuable insights into the chemical properties and synthesis strategies that could be relevant for the synthesis and application of 2-methoxy-5-(N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)sulfamoyl)benzamide (Clerici et al., 2002); (Padalkar et al., 2015).

Potential Applications in Drug Development

- Drug Development Insights : Research into the synthesis and pharmacological evaluation of sulfur heterocyclic derivatives, such as the study by Murugavel et al. (2019), highlights the potential of thiophene and triazole-containing compounds in drug development, particularly as anticancer agents. This suggests possible research avenues for 2-methoxy-5-(N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)sulfamoyl)benzamide in the context of therapeutic applications (Murugavel et al., 2019).

properties

IUPAC Name |

2-methoxy-5-[(1-thiophen-3-yltriazol-4-yl)methylsulfamoyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N5O4S2/c1-24-14-3-2-12(6-13(14)15(16)21)26(22,23)17-7-10-8-20(19-18-10)11-4-5-25-9-11/h2-6,8-9,17H,7H2,1H3,(H2,16,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWDXRTIWUCLWPA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCC2=CN(N=N2)C3=CSC=C3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N5O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methoxy-5-(N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)sulfamoyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-oxo-4-(4-(pyridin-2-yl)piperazin-1-yl)butyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2503313.png)

![4-cyano-N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-N-methylbenzenesulfonamide](/img/structure/B2503314.png)

![1-(1-(2-(o-tolyloxy)ethyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol](/img/structure/B2503328.png)

![Ethyl 4-[(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)methyl]piperazine-1-carboxylate](/img/structure/B2503329.png)

![Methyl2-((2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-YL]ethyl)thio)acetate](/img/structure/B2503331.png)